molecular formula C8H9FN2O2 B6158461 methyl 2,3-diamino-4-fluorobenzoate CAS No. 1936223-97-0

methyl 2,3-diamino-4-fluorobenzoate

Cat. No.: B6158461
CAS No.: 1936223-97-0
M. Wt: 184.2
InChI Key:
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Description

Methyl 2,3-diamino-4-fluorobenzoate is a fascinating chemical compound with a unique molecular structure. It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for advanced technologies

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 2,3-diamino-4-fluorobenzoate involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis due to its mild and functional group-tolerant conditions . The process typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes, which offer advantages such as improved reaction control, scalability, and safety . These methods can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2,3-diamino-4-fluorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials for advanced technologies.

    Biology: The compound’s unique properties make it valuable in the study of biological systems and the development of new biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-diamino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-diamino-6-fluorobenzoate: This compound has a similar structure but differs in the position of the fluorine atom.

    Methyl 2-fluorobenzoate: This compound lacks the amino groups present in methyl 2,3-diamino-4-fluorobenzoate.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and advanced materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,3-diamino-4-fluorobenzoate involves the reaction of 2,3-diaminobenzoic acid with methyl 4-fluorobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization.", "Starting Materials": [ "2,3-diaminobenzoic acid", "methyl 4-fluorobenzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 2,3-diaminobenzoic acid (1.0 equiv) and DMAP (0.1 equiv) in dry dichloromethane.", "Step 2: Add DCC (1.1 equiv) to the reaction mixture and stir for 10 minutes at room temperature.", "Step 3: Add methyl 4-fluorobenzoate (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with dichloromethane.", "Step 5: Purify the product through recrystallization using a suitable solvent such as ethanol or methanol." ] }

CAS No.

1936223-97-0

Molecular Formula

C8H9FN2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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